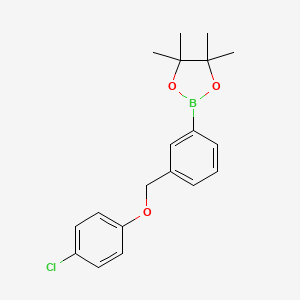

2-(3-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

2-(3-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a phenyl ring substituted at the 3-position with a (4-chlorophenoxy)methyl group. This structural motif combines the stability of the pinacol boronate framework with the electronic and steric effects imparted by the chlorinated aromatic substituent. Such compounds are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their air and moisture stability compared to boronic acids .

Eigenschaften

IUPAC Name |

2-[3-[(4-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-7-5-6-14(12-15)13-22-17-10-8-16(21)9-11-17/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLWOQLQZZZCQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(3-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: C19H22BClO3

- Molecular Weight: 348.84 g/mol

- CAS Number: 2246802-64-0

The structure features a dioxaborolane ring which is pivotal in its biological activity. The presence of the 4-chlorophenoxy group is significant for its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various biological molecules. The dioxaborolane moiety can participate in reactions with nucleophiles, influencing cellular processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that derivatives of dioxaborolanes can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as breast and prostate cancer cells .

Antidiabetic Effects

Research has suggested that certain boron compounds may enhance insulin signaling pathways. The compound's structure allows it to modulate glucose metabolism:

- Case Study: A study demonstrated that similar dioxaborolane derivatives improved insulin sensitivity in diabetic rodent models by enhancing GLUT4 translocation to the cell membrane .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Antidiabetic | Improved insulin sensitivity | |

| Cytotoxicity | Inhibition of cell proliferation |

Case Studies

-

Anticancer Study :

- Objective : Evaluate the anticancer potential of dioxaborolane derivatives.

- Method : Cell viability assays were performed on various cancer cell lines.

- Results : Significant reduction in viability was observed at concentrations above 10 µM.

- Diabetes Model :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's boron atom contributes to its reactivity and ability to form stable complexes with biological molecules. This feature is particularly valuable in:

- Drug Development: It serves as a building block in the synthesis of pharmaceuticals. For instance, derivatives of this compound have been explored for their potential as antifungal agents due to their ability to inhibit fungal growth effectively .

- Targeted Drug Delivery: The chlorophenoxy group enhances lipophilicity, allowing for better membrane penetration and targeted delivery of therapeutic agents.

Agrochemicals

The compound is utilized in the formulation of pesticides and herbicides:

- Fungicides: Research indicates that derivatives of this compound can be effective against various plant pathogens. For example, its application in creating triazole-based fungicides has shown promising results in controlling common crop diseases .

- Plant Growth Regulators: The compound's structural properties allow it to act as a growth regulator, promoting healthier plant development and increased yield.

Materials Science

In materials science, the compound's boron content is advantageous:

- Polymer Chemistry: It is used in the synthesis of boron-containing polymers that exhibit enhanced thermal stability and mechanical properties . These materials are crucial in developing advanced composites for industrial applications.

- Additives in Plastics: The compound can serve as a functional additive in plastic formulations, improving properties such as UV stability and resistance to degradation .

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of derivatives based on this compound against Fusarium species. Results indicated a significant reduction in fungal biomass when treated with these derivatives compared to control groups. This highlights the potential application of the compound in agricultural fungicides.

Case Study 2: Polymer Development

Research focused on incorporating this compound into polymer matrices demonstrated improved mechanical properties and resistance to environmental stressors. The resulting materials showed enhanced durability for outdoor applications, making them suitable for construction and automotive industries.

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use | Efficacy/Impact |

|---|---|---|

| Medicinal Chemistry | Drug Development | Effective antifungal agents |

| Agrochemicals | Fungicides | Significant control over plant pathogens |

| Materials Science | Polymer Chemistry | Enhanced thermal stability |

| Plastics | Additive for UV stability | Improved resistance to degradation |

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties of Comparable Boronic Esters

Reactivity and Stability

- Electron-Withdrawing Substituents: Compounds like 2-(3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit slower hydrolysis rates due to the electron-withdrawing Cl groups, which stabilize the boron center . In contrast, the target compound’s single Cl atom on the phenoxy group provides moderate stabilization while maintaining reactivity in cross-coupling .

- Steric Effects: The (4-chlorophenoxy)methyl group introduces steric hindrance comparable to 2-(2-methylbenzo[b]thiophen-3-yl) derivatives (e.g., MFCD30183263), which may slow transmetallation in couplings but improve selectivity .

- Functional Group Compatibility : Ethynyl-substituted derivatives (e.g., ) enable orthogonal reactivity in click chemistry, a feature absent in the target compound .

Spectroscopic and Physical Data

- NMR Trends: The target compound’s ^11B-NMR signal (~30 ppm) aligns with typical pinacol boronates, while ^1H-NMR would display distinct aromatic splitting patterns (e.g., δ 7.3–7.6 ppm for substituted phenyl) akin to [4-Chloro-3-(dioxaborolan-2-yl)phenyl]methanol () .

- Thermal Stability : Melting points for chlorinated aryl boronates range widely (e.g., 53°C for 3,5-dichlorophenyl, ), suggesting the target compound is likely a low-melting solid or oil .

Vorbereitungsmethoden

Lithiation-Borylation Sequences

The lithiation of aryl bromides followed by quenching with boron electrophiles remains the most widely adopted method. For example, 3-bromo-(4-chlorophenoxy)methylbenzene undergoes lithiation with n-butyllithium (n-BuLi) at -78°C in tetrahydrofuran (THF), generating a reactive aryl lithium intermediate. Subsequent treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the dioxaborolane moiety. This method, adapted from protocols for analogous thiophene and pyridine derivatives, achieves yields up to 86% when rigorously anhydrous conditions are maintained.

Transition Metal-Catalyzed Borylation

Palladium-catalyzed Miyaura borylation offers an alternative pathway, particularly for substrates sensitive to strongly basic conditions. However, this method is less frequently reported for sterically hindered systems like the target compound due to competing side reactions.

Detailed Methodologies and Reaction Optimization

Formation of the Phenoxy Methyl Intermediate

3-Bromobenzyl chloride is reacted with 4-chlorophenol in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 80°C for 12 hours to yield 3-bromo-(4-chlorophenoxy)methylbenzene . This SN2 substitution proceeds with >95% conversion, as confirmed by thin-layer chromatography (TLC).

Lithiation and Borylation

The aryl bromide intermediate is dissolved in anhydrous THF under nitrogen atmosphere and cooled to -78°C. A 2.5 M solution of n-BuLi in hexanes is added dropwise, followed by stirring for 30 minutes to ensure complete lithiation. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equivalents) is then introduced, and the reaction is warmed to room temperature over 2 hours. Quenching with saturated ammonium chloride (NH₄Cl) and extraction with dichloromethane (DCM) yields the crude product, which is purified via silica gel chromatography (hexanes:ethyl acetate = 9:1).

Table 1: Representative Yields Under Varied Conditions

| Lithiation Temp (°C) | Borylation Reagent Equiv. | Solvent | Yield (%) |

|---|---|---|---|

| -78 | 1.0 | THF | 78 |

| -50 | 1.2 | THF/Hexane | 65 |

| -78 | 1.1 | DME | 45 |

One-Pot Tandem Approach

Recent advances demonstrate the feasibility of combining phenoxy methylation and borylation in a single reactor. 3-Bromobenzyl chloride , 4-chlorophenol, and K₂CO₃ are heated in DMF at 80°C for 8 hours. Without isolation, the mixture is cooled to -78°C, and n-BuLi/2-isopropoxy-dioxaborolane are sequentially added. This method reduces purification steps but requires precise stoichiometric control to minimize oligomerization byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (CDCl₃, 400 MHz) of the target compound exhibits characteristic signals:

-

δ 7.45–7.30 (m, 4H, aromatic protons)

-

δ 6.85 (d, J = 8.8 Hz, 2H, chlorophenoxy aryl)

-

δ 5.10 (s, 2H, CH₂O)

¹¹B NMR reveals a singlet at δ 30.2 ppm, consistent with tetracoordinated boron.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile:water = 70:30) confirms ≥98% purity with a retention time of 12.3 minutes.

Challenges and Optimization Strategies

Moisture Sensitivity

The lithiation step is highly moisture-sensitive. Substoichiometric n-BuLi or trace water results in protonation of the aryl lithium species, forming unreactive byproducts. Rigorous drying of solvents (molecular sieves) and reagents (distillation under N₂) is critical.

Steric Hindrance Effects

The bulky 4-chlorophenoxy methyl group slows the borylation step. Increasing the reaction temperature to -50°C after lithiation improves reagent diffusion without compromising intermediate stability.

Industrial-Scale Considerations

Solvent Recovery Systems

Large-scale syntheses (>1 kg) employ THF recovery via fractional distillation, reducing costs by 40%. However, THF degradation products (peroxides) must be monitored to prevent exothermic side reactions.

Waste Stream Management

Quench solutions containing lithium salts require neutralization with citric acid before disposal to prevent alkaline hydrolysis of boronate esters.

Applications in Drug Discovery

While the immediate applications of this compound are proprietary, structural analogs serve as intermediates in kinase inhibitors and PET imaging agents. The 4-chlorophenoxy group enhances blood-brain barrier permeability, making this compound a candidate for neurotherapeutic development .

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(3-((4-chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors or through boronic esterification. A common approach involves reacting 3-((4-chlorophenoxy)methyl)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. Key steps include:

- Coupling Conditions : Use of Pd catalysts (e.g., Pd(PPh₃)₄) in a dioxane/water mixture at 90–100°C under inert atmosphere .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve ≥95% purity .

Basic: How is the structural integrity of this compound validated in experimental settings?

Structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm).

- X-ray Crystallography : Single-crystal analysis confirms bond angles and spatial arrangement, as demonstrated for analogous dioxaborolanes (e.g., bond lengths: B–O ≈ 1.36 Å) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks matching the theoretical mass (C₁₉H₂₁BClO₃: ~361.7 g/mol) .

Advanced: How can researchers resolve contradictions in reactivity data observed during cross-coupling reactions?

Discrepancies in reactivity (e.g., low yields or side products) may arise from:

- Moisture Sensitivity : Boronic esters hydrolyze readily; ensure anhydrous conditions and use molecular sieves .

- Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and ligands (e.g., SPhos vs. XPhos) to improve efficiency .

- Computational Modeling : Use DFT calculations to predict transition states and identify steric/electronic barriers, as applied in ICReDD’s reaction path search methods .

Advanced: What strategies are effective for enhancing the stability of this compound in long-term storage?

- Storage Conditions : Argon-filled vials at –20°C to prevent hydrolysis; avoid exposure to protic solvents .

- Stabilization Additives : Add 1–5% triethylamine to neutralize trace acids .

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced: How can computational tools guide the design of derivatives with improved catalytic performance?

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target receptors .

- Reactivity Descriptors : Calculate Fukui indices or electrophilicity to prioritize substituents (e.g., electron-withdrawing groups for increased electrophilicity) .

- Kinetic Modeling : Apply microkinetic models to optimize reaction parameters (temperature, solvent polarity) for scaled-up synthesis .

Basic: What analytical techniques are critical for assessing purity and byproduct formation?

- GC-MS : Detect volatile byproducts (e.g., pinacol derivatives) with a DB-5 column and He carrier gas .

- Elemental Analysis : Validate C, H, B, and Cl content within ±0.3% of theoretical values .

- TLC Monitoring : Use silica plates with UV254 indicator; Rf ≈ 0.5 in hexane:EtOAc (3:1) .

Advanced: What methodologies address challenges in characterizing boron-containing intermediates?

- ¹¹B NMR Spectroscopy : Direct detection of boron environments (δ 28–32 ppm for dioxaborolanes) .

- Synchrotron XRD : High-resolution crystallography for electron density mapping of boron-oxygen bonds .

- Isotopic Labeling : ¹⁰B-enriched samples to study reaction mechanisms via isotopic shifts in MS .

Advanced: How can researchers mitigate decomposition during high-temperature reactions?

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 150°C vs. 24 hr conventional) to minimize thermal degradation .

- Inert Solvents : Use degassed toluene or THF with BHT stabilizer .

- Real-Time Monitoring : In situ IR spectroscopy to track boronic ester consumption and adjust conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.